delta5-Tetrahydrocannabinol, (1S,3R,4R)-
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Overview
Description
delta5-Tetrahydrocannabinol, (1S,3R,4R)-: is a chemical compound belonging to the class of cannabinoids. It is one of the many cannabinoids found in the cannabis plant. This compound is known for its psychoactive properties and has been the subject of extensive research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta5-Tetrahydrocannabinol, (1S,3R,4R)- involves several steps, including the cyclization of olivetol with a monoterpene derivative. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. The synthesis can be carried out under reflux conditions with solvents like toluene or dichloromethane .
Industrial Production Methods: Industrial production of delta5-Tetrahydrocannabinol, (1S,3R,4R)- often involves the extraction of cannabinoids from the cannabis plant followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction (SFE) are also employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: delta5-Tetrahydrocannabinol, (1S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert delta5-Tetrahydrocannabinol, (1S,3R,4R)- into its corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocannabinol derivatives with different stereochemistry.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Scientific Research Applications
delta5-Tetrahydrocannabinol, (1S,3R,4R)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cannabinoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating conditions such as chronic pain, epilepsy, and multiple sclerosis.
Mechanism of Action
The mechanism of action of delta5-Tetrahydrocannabinol, (1S,3R,4R)- involves its interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system, and the CB2 receptor, which is mainly expressed in immune cells. This interaction leads to various physiological effects, including modulation of pain, appetite, and mood .
Comparison with Similar Compounds
delta9-Tetrahydrocannabinol: The most well-known cannabinoid, primarily responsible for the psychoactive effects of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.
Cannabinol (CBN): A mildly psychoactive cannabinoid formed by the degradation of delta9-Tetrahydrocannabinol.
Uniqueness: delta5-Tetrahydrocannabinol, (1S,3R,4R)- is unique due to its specific stereochemistry and its distinct interaction with cannabinoid receptors, which may result in different pharmacological effects compared to other cannabinoids .
Properties
CAS No. |
162678-94-6 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-10,12-14,16-17,22H,5-8,11H2,1-4H3/t14-,16-,17-/m1/s1 |
InChI Key |
WWYMYGIVLCKTBL-DJIMGWMZSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](C=C[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(C=CC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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